N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine
Description
N-[(3,4-Dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a 3,4-dimethoxybenzyl group attached to the pyrimidine ring via an amine linkage. The compound’s predicted physicochemical properties include a molecular weight of ~391.49 g/mol, density of 1.265 g/cm³, and moderate lipophilicity due to methoxy substituents .
Properties
CAS No. |
63894-03-1 |
|---|---|
Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3O2S/c1-19-12-4-3-10(7-13(12)20-2)8-16-14-11-5-6-21-15(11)18-9-17-14/h3-7,9H,8H2,1-2H3,(H,16,17,18) |
InChI Key |
YXYGDMMEZDEEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C3C=CSC3=NC=N2)OC |
solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives, including N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives . One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and leading to the depletion of ATP in the bacterial cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Thienopyrimidine derivatives vary in substituents on the phenyl ring, linker groups, and additional modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Methoxy vs. Halo Substituents : Methoxy groups (e.g., 7f) confer moderate lipophilicity and higher melting points (~226°C) compared to chloro-substituted analogs, which may exhibit enhanced membrane permeability .
- Ring Saturation : Saturation of the benzo ring (e.g., 5c) reduces melting points (140–142°C), likely due to decreased molecular rigidity .
- Linker Modifications: Phenethyl linkers (e.g., CAS 379245-32-6) vs.
Key Observations :
- Nucleophilic Substitution: High yields (56–86%) are achievable for aryl amines, though steric bulk (e.g., quinoline in 39) reduces efficiency .
- Coupling Reactions: Sonogashira coupling enables ethynyl modifications but requires careful optimization .
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. The compound's structure, which includes a thieno[2,3-d]pyrimidine core, suggests possible interactions with various biological targets.
The compound is characterized by the following properties:
- Molecular Formula : C15H15N3O2S
- Molecular Weight : 301.36 g/mol
- Boiling Point : Predicted at 479.4 ± 40.0 °C
- Density : 1.323 ± 0.06 g/cm³
- pKa : 5.25 ± 0.40 .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation. Research indicates that compounds with similar structures often exhibit inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. In vitro assays using RAW264.7 macrophage cells have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that similar thieno derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell cycle progression and induction of oxidative stress . For example:
- Cell Lines Tested : A549 (lung cancer), HCC (hepatocellular carcinoma), and SNU449.
- IC50 Values : Compounds related to this compound exhibited IC50 values ranging from 18 µM to 49 µM against different cancer cell lines .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through its SAR. Modifications at various positions on the thieno[2,3-d]pyrimidine scaffold can enhance or diminish biological activity:
- Substituents : The presence of methoxy groups has been correlated with increased lipophilicity and improved binding affinity to target proteins.
- Positioning : The placement of functional groups influences enzyme inhibition rates and cellular uptake .
Study 1: Anti-inflammatory Activity
In a study evaluating a series of thieno derivatives for their anti-inflammatory properties, this compound was found to significantly reduce edema in a formalin-induced paw edema model in rats. The compound's efficacy was comparable to standard anti-inflammatory drugs like diclofenac .
Study 2: Anticancer Efficacy
A comparative analysis was conducted on several thieno derivatives against A549 lung cancer cells. This compound showed promising results with an IC50 value indicating effective cytotoxicity while sparing normal cells .
Q & A
Q. Advanced Computational Modeling
- Docking Studies : MOE or Maestro software identifies key interactions (e.g., hydrogen bonds with EGFR’s Met793) .
- Molecular Dynamics (MD) : Simulations (AMBER99 force field) assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Correlate logP values with cellular permeability; optimal ranges (logP 2–3) balance solubility and membrane penetration .
How can researchers resolve contradictions in reported biological data, such as divergent IC50 values across studies?
Advanced Data Analysis
Discrepancies may arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 1–10 µM) in kinase assays alter IC50 measurements .
- Cell Line Variability : MDA-MB-435 (melanoma) vs. MCF-7 (breast cancer) cells show differential βIII-tubulin expression, affecting anti-mitotic responses .
- Metabolic Stability : Liver microsome assays (e.g., human vs. rodent) reveal species-specific clearance rates, impacting in vivo efficacy .
What in vitro models are optimal for evaluating pharmacokinetic properties?
Q. Advanced Pharmacokinetic Screening
- Caco-2 Assays : Measure permeability (Papp > 10⁻⁶ cm/s indicates oral bioavailability) .
- Microsomal Stability : Incubate with NADPH to assess oxidative metabolism (t1/2 > 30 min preferred) .
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >5% unbound for CNS targets) .
How can solubility be enhanced without compromising target affinity?
Q. Advanced Formulation Strategies
- Salt Formation : Hydrochloride salts (e.g., compound 21) improve aqueous solubility (up to 10 mg/mL) while retaining nanomolar tubulin inhibition .
- PEGylation : Attaching polyethylene glycol (PEG) chains to the amine group reduces logP by 1–2 units .
- Co-solvent Systems : Ethanol/water mixtures (70:30) enhance solubility during in vitro assays .
What experimental controls are critical in validating off-target effects in kinase inhibition studies?
Q. Advanced Experimental Design
- Counter-Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to exclude hits on VEGFR2 or PDGFR .
- Negative Controls : Use inactive enantiomers (e.g., R vs. S configuration) to confirm stereospecific binding .
- Genetic Knockdowns : siRNA silencing of EGFR/HER2 validates on-target cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
